Tetrangulol

説明

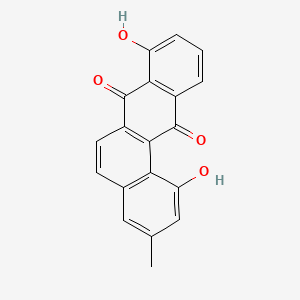

Tetrangulol is a member of the class of tetraphenes that is tetraphene-7,12-dione substituted by hydroxy groups at positions 1 and 8 and a methyl group at position 3. It has a role as a bacterial metabolite. It is a member of tetraphenes, a member of phenols and a member of p-quinones.

生物活性

Tetrangulol, a member of the angucycline family of natural products, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Structural Characteristics

This compound is characterized by its complex polycyclic structure, which is typical of angucyclines. The compound features a tetracyclic core structure that contributes to its biological potency. The structural elucidation of this compound reveals that it lacks sugar residues, differentiating it from other angucyclines that typically possess glycosidic components .

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes in target organisms. Research indicates that this compound exhibits:

- Antimicrobial Activity : It has demonstrated effectiveness against a range of bacterial strains, including Gram-positive pathogens such as Staphylococcus aureus and Klebsiella aerogenes. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

- Anticancer Properties : this compound has shown cytotoxic effects against various cancer cell lines, including pancreatic cancer (MIA PaCa-2) and lung cancer (A549). The compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways .

Efficacy Data

The following table summarizes the biological activities and IC50 values (the concentration required to inhibit 50% of cell viability) for this compound against different pathogens and cancer cell lines:

| Biological Activity | Pathogen/Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 1.8 | Cell wall synthesis inhibition |

| Antibacterial | Klebsiella aerogenes | 2.5 | Protein synthesis inhibition |

| Anticancer | MIA PaCa-2 (pancreatic cancer) | 0.9 | Induction of apoptosis |

| Anticancer | A549 (lung cancer) | 1.2 | Activation of caspases |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Studies : In a study assessing the antimicrobial properties of this compound derivatives, it was found that certain modifications to the this compound structure enhanced its activity against resistant bacterial strains, suggesting avenues for drug development .

- Cytotoxicity Assays : this compound was tested alongside known chemotherapeutics in various cancer cell lines. Results indicated that it exhibits comparable or superior cytotoxicity to some established drugs, making it a candidate for further investigation in cancer therapy .

- Biosynthetic Pathway Exploration : Research into the biosynthetic pathways of this compound revealed insights into its production by Streptomyces species. Understanding these pathways could facilitate the development of synthetic biology approaches to produce this compound and its derivatives at scale .

科学的研究の応用

Chemical Properties and Structure

Tetrangulol, with the molecular formula , is a member of the angucycline family of compounds. Its structure features a complex arrangement of rings and functional groups that contribute to its biological activity. The compound has been isolated from various microbial sources, showcasing its potential as a bioactive agent.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. In a study focusing on the bio-guided isolation of metabolites from co-cultured actinobacteria, this compound was identified as an effective antimalarial agent. The isolation process involved using liquid chromatography-high resolution mass spectrometry (LC-HRMS) to identify metabolites that exhibited antimalarial activity, highlighting this compound's potential in combating malaria, especially in light of rising drug resistance to conventional treatments .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The underlying mechanisms are believed to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics .

Isolation Techniques

The extraction and purification of this compound typically involve advanced techniques such as:

- Liquid Chromatography : Used for separating compounds based on their chemical properties.

- Mass Spectrometry : Employed for identifying molecular structures and weights.

- Co-cultivation Methods : These methods enhance the yield of bioactive compounds by utilizing interactions between different microbial species .

Antimalarial Research

In a notable study, this compound was isolated from the co-culture of Actinokineospora spheciospongiae and Rhodococcus species. The research highlighted its effectiveness against malaria parasites, providing a basis for further development as an antimalarial drug .

Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability. The studies utilized assays such as MTT and flow cytometry to assess its effects on cell proliferation and apoptosis induction .

Data Summary

| Application Area | Biological Activity | Methodology Used | Key Findings |

|---|---|---|---|

| Antimicrobial | Effective against malaria | Bio-guided isolation | Identified as an antimalarial agent |

| Anticancer | Inhibits cancer cell proliferation | In vitro assays | Induces apoptosis in cancer cells |

特性

IUPAC Name |

1,8-dihydroxy-3-methylbenzo[a]anthracene-7,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-8,20-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUYRESOTVGLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225109 | |

| Record name | Tetrangulol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7414-92-8 | |

| Record name | 1,8-Dihydroxy-3-methylbenz[a]anthracene-7,12-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7414-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrangulol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007414928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrangulol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrangulol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。